molecular formula C9H8F3NO2 B13670816 2-Amino-5-methyl-4-(trifluoromethyl)benzoic acid

2-Amino-5-methyl-4-(trifluoromethyl)benzoic acid

Cat. No.: B13670816
M. Wt: 219.16 g/mol
InChI Key: YLVCKLJDZZBBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-methyl-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H8F3NO2 It is a derivative of benzoic acid, characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-4-(trifluoromethyl)benzoic acid typically involves the introduction of the trifluoromethyl group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where a trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide. The amino group can be introduced through nitration followed by reduction, and the methyl group can be added via Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process typically includes nitration, reduction, alkylation, and trifluoromethylation steps, each optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Substituted benzoic acid derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2-Amino-5-methyl-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-4-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. The methyl group can affect the compound’s overall steric profile, impacting its interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(trifluoromethyl)benzoic acid
  • 2-Amino-5-(trifluoromethyl)benzoic acid
  • 2-Methyl-5-(trifluoromethyl)benzoic acid

Uniqueness

2-Amino-5-methyl-4-(trifluoromethyl)benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of both an amino group and a trifluoromethyl group on the benzene ring can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-5-methyl-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-4-2-5(8(14)15)7(13)3-6(4)9(10,11)12/h2-3H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVCKLJDZZBBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.